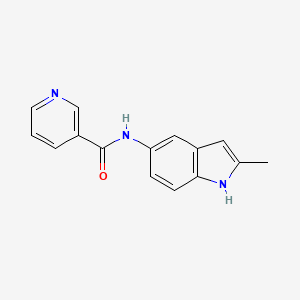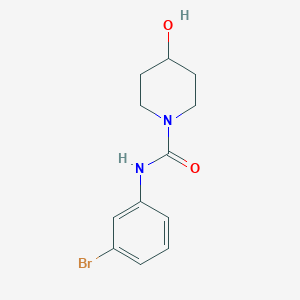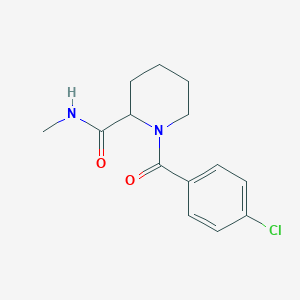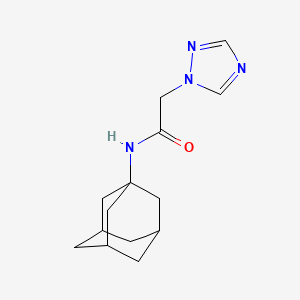
(3-Ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone, commonly known as EPM, is a chemical compound that has been widely studied for its potential applications in scientific research. EPM is a small molecule that has shown promise in various fields, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of EPM is complex and not yet fully understood. EPM is believed to bind to the NMDA receptor, a protein that plays a critical role in synaptic plasticity and learning and memory. By binding to this receptor, EPM can modulate its activity and affect the release of neurotransmitters such as glutamate and GABA. EPM has also been shown to have effects on other ion channels and receptors, including the TRPV1 receptor and the P2X7 receptor.
Biochemical and Physiological Effects
EPM has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, EPM has been shown to have anti-inflammatory and analgesic effects. EPM has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of EPM is its relative ease of synthesis and availability. EPM is a small molecule that can be synthesized using standard laboratory equipment, making it accessible to researchers. However, EPM is not without its limitations. One of the main limitations is its potential toxicity, as high doses of EPM have been shown to cause cell death in certain cell lines. Additionally, the mechanism of action of EPM is complex and not yet fully understood, which can make its use in experiments challenging.
未来方向
There are several potential future directions for research on EPM. One area of interest is its potential as a tool for studying the brain. EPM has been shown to modulate the activity of the NMDA receptor, which plays a critical role in learning and memory. By further studying the effects of EPM on the brain, researchers may be able to gain insight into the underlying mechanisms of brain function.
Another potential future direction is the development of EPM as a therapeutic agent. EPM has been shown to have anti-inflammatory and analgesic effects, as well as potential anticancer activity. By further studying the effects of EPM on these conditions, researchers may be able to develop new treatments that are more effective and have fewer side effects than current therapies.
Conclusion
In conclusion, EPM is a small molecule that has shown promise in various fields of scientific research. Its relative ease of synthesis and availability make it accessible to researchers, and its potential applications in neuroscience, pharmacology, and medicinal chemistry make it an exciting area of study. While there are still many questions to be answered about the mechanism of action and potential uses of EPM, the future looks bright for this promising compound.
合成方法
The synthesis of EPM involves the reaction of 3-methyl-1,2-oxazol-5-amine with 3-ethylpiperidin-1-ylcarbonyl chloride in the presence of a base. The reaction yields EPM as a white solid with a purity of over 99%. The synthesis of EPM is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
EPM has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for studying the brain. EPM has been shown to bind to the NMDA receptor, a protein that plays a critical role in learning and memory. By binding to this receptor, EPM can modulate its activity and provide insight into the underlying mechanisms of brain function.
In addition to its applications in neuroscience, EPM has also shown promise in pharmacology and medicinal chemistry. EPM has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. EPM has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
属性
IUPAC Name |
(3-ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-5-4-6-14(8-10)12(15)11-7-9(2)13-16-11/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUGWGPZPKMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)





![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)

![3,4-dimethyl-5-[4-(2-phenylethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7511665.png)
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)